Expanded Hydrogen Bond Acceptor (HBA) Capacity Compared to the Non-Pyridazine Fragment I8G
The target compound contains five hydrogen bond acceptors (three oxygen atoms plus two pyridazine nitrogen atoms), whereas the closest crystallographically characterized analog I8G (2-(4-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one) possesses only two HBA sites (one oxygen, one nitrogen). This quantitative difference of +3 HBA sites directly affects molecular recognition: the pyridazine ring provides dual N-atom acceptors at positions 1 and 2 of the six-membered ring, which are geometrically pre-organized for bidentate interactions with kinase hinge regions or metal ions [1]. In published kinase inhibitor co-crystal structures, pyridazine N-atom engagement with the backbone NH of the hinge residue is a recurrent motif [2].
| Evidence Dimension | Total hydrogen bond acceptor count |
|---|---|
| Target Compound Data | 5 HBA (3 oxygen + 2 pyridazine nitrogen) |
| Comparator Or Baseline | I8G: 2 HBA (1 oxygen + 1 nitrogen) |
| Quantified Difference | +3 HBA (2.5× increase) |
| Conditions | Calculated from molecular structure; validated by the presence of pyridazine N atoms at positions 1 and 2 of the heterocycle |
Why This Matters
Higher HBA count enables stronger and more directional polar interactions with protein targets, potentially converting a non-specific fragment hit (I8G) into a selective lead compound.
- [1] PDB Chemical Component Dictionary. 2-(4-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one (I8G). View Source
- [2] Oxo-substituted imidazo[1,2b]pyridazines, their preparation and use as pharmaceuticals. Patent WO 2007/140854, filed 2007-06-20. View Source
